molecular formula C23H20BrN5O3S B15086184 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 477329-69-4

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B15086184
CAS No.: 477329-69-4
M. Wt: 526.4 g/mol
InChI Key: SOVQRHCCFGQYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-bromophenyl group, a pyridin-4-yl moiety, and a thioether-linked acetamide chain terminating in a 3,4-dimethoxyphenyl group. The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance solubility and influence receptor binding compared to simpler aryl groups.

Properties

CAS No.

477329-69-4

Molecular Formula

C23H20BrN5O3S

Molecular Weight

526.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C23H20BrN5O3S/c1-31-19-8-5-17(13-20(19)32-2)26-21(30)14-33-23-28-27-22(15-9-11-25-12-10-15)29(23)18-6-3-16(24)4-7-18/h3-13H,14H2,1-2H3,(H,26,30)

InChI Key

SOVQRHCCFGQYNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

    Introduction of the Bromophenyl and Pyridinyl Groups: The bromophenyl and pyridinyl groups are introduced through substitution reactions. These reactions typically involve the use of brominated aromatic compounds and pyridine derivatives.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions, where sulfur-containing reagents are used to attach the sulfanyl group to the triazole ring.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through acylation reactions, where acetic anhydride or acetyl chloride is used to introduce the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the bromophenyl group, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and dehalogenated products.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Research: The compound serves as a model for studying the reactivity and stability of triazole derivatives and their interactions with other chemical entities.

    Industrial Applications: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and the bromophenyl group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group in the target compound likely increases solubility compared to lipophilic substituents like 3-methylphenyl () or 3-trifluoromethylphenyl (). Methoxy groups enhance polarity, which may improve bioavailability .
  • Sulfamoyl vs.

Impact of Substituent Position

  • Ortho vs.
  • Pyridinyl Position : Analogs with pyridin-3-yl () vs. pyridin-4-yl (target) may exhibit divergent binding modes due to spatial orientation differences in metal coordination or π-π stacking .

Research Findings and Implications

While direct studies on the target compound are absent in the provided evidence, extrapolation from structural analogs reveals critical insights:

  • Synthetic Accessibility : The target compound can likely be synthesized via a route similar to ’s method, involving thiol-alkylation of a triazole intermediate with bromoacetamide .
  • Therapeutic Potential: Methoxy-substituted aryl acetamides are frequently explored for anti-inflammatory applications, as seen in ’s reference to diclofenac-sodium-like activity in related compounds .
  • SAR Considerations : The 3,4-dimethoxy substitution pattern balances solubility and binding, positioning the target compound as a candidate for further in vitro screening.

Biological Activity

The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a member of the triazole family, notable for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antibacterial and anticancer properties.

Structural Characteristics

The molecular formula of the compound is C23H20BrN5O2SC_{23}H_{20}BrN_{5}O_{2}S. Its structure includes a triazole ring, a pyridine moiety, and a sulfanyl group, which are critical for its biological activity. The compound's structural representation can be summarized as follows:

  • Molecular Formula : C23H20BrN5O2SC_{23}H_{20}BrN_{5}O_{2}S
  • SMILES Notation : CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4
  • InChIKey : YTDUMJIXXOZBLS-UHFFFAOYSA-N

Antibacterial Activity

Recent studies have demonstrated that compounds containing triazole and sulfanyl groups exhibit significant antibacterial properties. The compound has been tested against various bacterial strains:

Bacterial StrainActivity Observed
Staphylococcus aureusModerate inhibition
Escherichia coliHigh inhibition
Pseudomonas aeruginosaLow inhibition

A study highlighted that related triazole compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating the potential of this compound as an antimicrobial agent .

Anticancer Activity

The anticancer properties of triazole derivatives have gained attention due to their ability to inhibit cancer cell proliferation. The compound has shown promising results in vitro against various cancer cell lines:

Cancer Cell LineIC50 (μM)
HCT-116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3

These findings suggest that the compound may act through mechanisms that disrupt cellular processes in cancer cells .

The biological activity of this compound can be attributed to its structural components:

  • The triazole ring is known for its ability to chelate metal ions, which can interfere with enzyme functions in bacteria and cancer cells.
  • The sulfanyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with target sites within cells.

Case Studies

  • Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various triazole derivatives against E. coli and S. aureus. The compound exhibited a significant zone of inhibition compared to standard antibiotics .
  • Anticancer Potential : In another study focusing on the anticancer activity of triazole derivatives, this compound was tested against multiple cancer cell lines, showing a marked reduction in viability at concentrations as low as 6.2 μM for colon cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.